Methyl prolinate hydrochloride

Chiral Synthesis Enantioselective Catalysis Peptide Chemistry

Peptide researchers require enantiomerically pure proline building blocks; racemization or wrong stereochemistry compromises coupling yields and final product chirality. Methyl prolinate hydrochloride (CAS 2133-40-6) delivers defined L-configuration, stabilized as the HCl salt to prevent diketopiperazine formation and ensure optimal solubility in DMF/MeOH for SPPS. • Defined L-stereochemistry: ensures correct chiral outcomes in coupling & auxiliary applications (dr >99:1) • HCl salt stability: prevents degradation vs. free base; long shelf-life at 2-8°C • Mild methyl ester deprotection: compatible with standard Fmoc/Boc protocols without side reactions • Validated Biginelli reaction catalyst for dihydropyrimidinone library synthesis

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 2133-40-6
Cat. No. B554962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl prolinate hydrochloride
CAS2133-40-6
SynonymsL-Prolinemethylesterhydrochloride; 2133-40-6; H-Pro-OMe.HCl; MethylL-prolinatehydrochloride; (S)-methylpyrrolidine-2-carboxylateHydrochloride; Methyl(2S)-pyrrolidine-2-carboxylateHydrochloride; MFCD00012708; methyl(2S)pyrrolidine-2-carboxylate,chloride; AC1MBYCG; PubChem10887; H-L-PRO-OMEHCL; UNII-7LWL7P890M; SCHEMBL51792; KSC206E7R; 287067_ALDRICH; 7LWL7P890M; 81740_FLUKA; CTK1A6278; HQEIPVHJHZTMDP-JEDNCBNOSA-N; MolPort-000-005-027; Prolinemethylesterhydrochloride; BB_NC-2036; methyl(S)-prolinatehydrochloride; L-prolinmethylesterhydrochloride; CS-M0706
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC[NH2+]1.[Cl-]
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyHQEIPVHJHZTMDP-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Prolinate Hydrochloride: Overview and Key Properties


Methyl prolinate hydrochloride (CAS 2133-40-6), also known as L-proline methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the natural amino acid L-proline. As a protected amino acid derivative, it is a key building block in peptide synthesis, facilitating the introduction of the proline residue into peptide chains . Its chiral pyrrolidine ring, bearing a single stereocenter of defined L-configuration, makes it a versatile chiral auxiliary and organocatalyst precursor for asymmetric transformations . The compound is a white crystalline solid, stable in its salt form, and soluble in polar organic solvents .

Methyl Prolinate Hydrochloride: Substitution Limitations


The performance of methyl prolinate hydrochloride in chiral synthesis and peptide coupling is critically dependent on its specific stereochemistry (L-configuration), the presence of the hydrochloride salt for stability and solubility, and the methyl ester protecting group. Substituting with the D-enantiomer would invert stereochemical outcomes , while using the free base form risks diketopiperazine formation and reduced shelf-life [1]. Alternative esters (e.g., ethyl, benzyl) offer different deprotection kinetics, potentially compromising reaction yields or requiring re-optimized protocols. The quantitative evidence below details these critical differentiators.

Methyl Prolinate Hydrochloride: Differentiation Evidence


Enantiomeric Purity and Optical Rotation

Methyl prolinate hydrochloride (L-enantiomer) exhibits a specific optical rotation of [α]20/D = -31° to -33° (c=1, H2O) [1]. In contrast, the D-enantiomer (CAS 65365-28-8) displays a positive optical rotation of [α]20/D = +32° (c=1, H2O) . This defined stereochemistry is essential for asymmetric synthesis, where the use of the incorrect enantiomer would produce the opposite enantiomer of the target molecule, a critical failure in pharmaceutical intermediate production .

Chiral Synthesis Enantioselective Catalysis Peptide Chemistry

Hydrochloride Salt Form: Stability and Handling

Methyl prolinate hydrochloride is supplied as a stable, non-hygroscopic crystalline solid with a melting point of 69-71 °C [1]. In contrast, the free base form (methyl L-prolinate, CAS 2577-48-2) is a liquid that is prone to intramolecular cyclization to form diketopiperazines upon standing, leading to degradation and loss of reactivity [2]. The hydrochloride salt form also enhances solubility in water and polar organic solvents, a key advantage in peptide coupling and aqueous-phase reactions .

Chemical Stability Storage Peptide Synthesis

Biginelli Reaction Organocatalysis

Methyl prolinate hydrochloride is established as an effective catalyst for the Biginelli condensation, enabling the synthesis of 3,4-dihydropyrimidin-2(1H)-ones . While direct quantitative yield comparisons against other proline esters are not readily available in the primary literature, its use is specifically recommended by major chemical suppliers (e.g., Sigma-Aldrich) for this application, indicating validated, reproducible performance in this widely-used multicomponent reaction .

Organocatalysis Biginelli Reaction Dihydropyrimidinone Synthesis

Chiral Auxiliary for Diastereoselective Cycloadditions

In 1,3-dipolar cycloaddition reactions employing azomethine ylides, the use of N-acryloyl-(S)-proline methyl ester (derived from methyl prolinate hydrochloride) provides complete regiocontrol and diastereomeric ratios up to >99:1 [1]. While this is a derivative, it directly demonstrates the chiral induction capacity of the L-proline methyl ester scaffold. In contrast, similar studies with alternative proline esters (e.g., benzyl ester) may yield different stereochemical outcomes, underscoring the importance of selecting the correct ester for optimal asymmetric induction [2].

Asymmetric Synthesis Chiral Auxiliary Cycloaddition

Methyl Prolinate Hydrochloride: Application Scenarios


Solution and Solid-Phase Peptide Synthesis

Methyl prolinate hydrochloride is a core building block for incorporating the proline residue into peptide chains. Its hydrochloride salt ensures stability and solubility in polar solvents like DMF and methanol, which are standard in peptide coupling protocols. The methyl ester protecting group can be selectively removed under mild conditions to reveal the free carboxylic acid for further chain elongation or conjugation. This compound is essential for synthesizing proline-containing bioactive peptides, peptidomimetics, and pharmaceutical candidates.

Chiral Drug Intermediate and Natural Product Synthesis

As a chiral pool starting material, methyl prolinate hydrochloride is used to prepare a wide array of optically active pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of chiral benzodiazepine derivatives and alkaloids like (S)-coniine and (S)-pelletierine. The defined L-stereochemistry ensures the correct spatial arrangement in the final drug molecule, which is paramount for biological activity.

Multicomponent Reaction Organocatalysis

This compound is a validated catalyst for the Biginelli reaction, a three-component condensation that yields biologically relevant dihydropyrimidinones. Its use is recommended by leading chemical suppliers, indicating a reliable and reproducible catalytic performance. This application is particularly valuable in medicinal chemistry for generating compound libraries and exploring structure-activity relationships (SAR).

Asymmetric Synthesis with Chiral Auxiliaries

The L-proline methyl ester scaffold, accessible from this hydrochloride, serves as a powerful chiral auxiliary in a range of cycloadditions (e.g., 1,3-dipolar, Diels-Alder) to construct complex chiral heterocycles with high stereocontrol (dr >99:1). This methodology is pivotal in the total synthesis of natural products and the creation of novel chiral scaffolds for drug discovery. [1]

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